p-Toluenesulfenyl chloride

Overview

Description

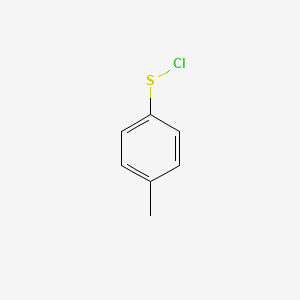

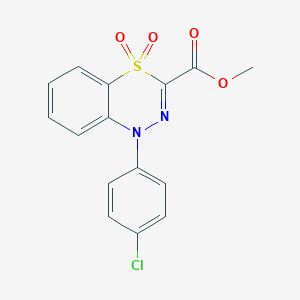

P-Toluenesulfenyl chloride, also known as p-toluenesulfonyl chloride or tosyl chloride (TsCl), is an organic compound derived from toluene . It contains a sulfonyl chloride (−SO2Cl) functional group . This white, malodorous solid is widely used in organic synthesis .

Synthesis Analysis

P-Toluenesulfenyl chloride can be synthesized by replacing the hydroxy group in the molecule of p-toluenesulfonic acid with a chlorine atom . Other methods include the reaction of p-TolSH or the corresponding disulfide (p-TolS)2 with chlorine at low temperature in CCl4 . It can also be prepared in-situ by reacting p-TolSOR with acetyl chloride .Molecular Structure Analysis

The molecular formula of p-Toluenesulfenyl chloride is C7H7ClO2S . It is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group .Chemical Reactions Analysis

P-Toluenesulfenyl chloride is a reagent widely used in organic synthesis . It is used to convert alcohols into alkyl tosylates . It can also be used to prepare sulfonamides from amines . In addition, it acts as a catalyst for the solvent-free preparation of symmetrical bis(benzhydryl)ethers from benzhydrols .Physical And Chemical Properties Analysis

P-Toluenesulfenyl chloride is a white, malodorous solid . It is very moisture sensitive and light sensitive . It reacts with water .Scientific Research Applications

Catalytic Applications

p-Toluenesulfenyl chloride has been utilized in various catalytic applications. A notable example is its use in the catalytic trimethylsilylation of hydroxyl groups with hexamethyldisilazane, facilitating efficient and selective reactions at room temperature (Khazaei, Rostami, & Mantashlo, 2009). Additionally, it has shown high catalytic efficiency in the Beckmann rearrangement of ketoximes into amides, yielding up to 99% with minimal catalyst loading (Pi, Dong, An, Du, & Deng, 2009).

Synthesis and Transformation

In the field of synthesis and chemical transformations, p-toluenesulfenyl chloride is instrumental. It has been used for the synthesis of 2-amino substituted aza-heterocycles from N, N'-disubstituted thioureas, proving to be convenient and efficient for various heterocycle syntheses (Heinelt et al., 2004). Moreover, it facilitates the rapid dehydration of aldoximes to nitriles under microwave irradiation (Ghiaci & Bakhtiari, 2001).

Material Sciences and Engineering

In material sciences, p-toluenesulfenyl chloride plays a significant role. It has been used as a curing accelerator for phenol formaldehyde resin, influencing the curing reaction temperature and time, and reducing the activation energy of the curing reaction of PF system (Lin, 2012). Also, it's involved in the synthesis of polymer modification, specifically in the formation of blocky sequence structures in adducts of benzene- and toluenesulfenyl chlorides with 1,4-polybutadiene (Buchan, Cameron, & Chishti, 1978).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(4-methylphenyl) thiohypochlorite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGBMGFQNOGIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Toluenesulfenyl chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)

![Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168764.png)

![Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168767.png)

![4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid](/img/structure/B3168797.png)